molecular formula C16H16N2O6 B2677637 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 941958-58-3

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2677637
CAS No.: 941958-58-3
M. Wt: 332.312
InChI Key: LNPFLJGPCVACTM-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an aromatic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy and nitro functional groups attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions to yield the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,3-dimethoxy-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Formation of halogenated derivatives of the benzamide compound.

Scientific Research Applications

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the para position.

    2,3-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-8-7-10(18(20)21)9-12(13)17-16(19)11-5-4-6-14(23-2)15(11)24-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPFLJGPCVACTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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